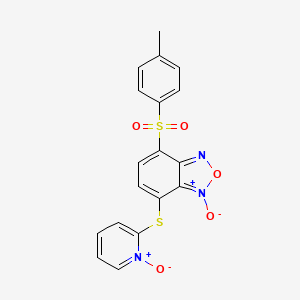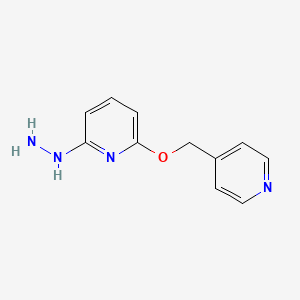
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a chemical compound that features a hydrazine group attached to a pyridine ring, which is further substituted with a pyridin-4-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)piperazine Hydrochloride: A similar compound with a piperazine ring instead of a hydrazine group.
2-(Pyridin-4-ylmethoxy)pyridine: Lacks the hydrazine group but retains the pyridine structure.
4-(Pyridin-2-ylmethoxy)pyridine: Similar structure with different substitution pattern.
Uniqueness
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1184920-90-8 |
|---|---|
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15) |
Clé InChI |
CDKSGLCIPHPWKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



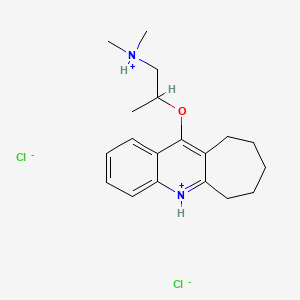




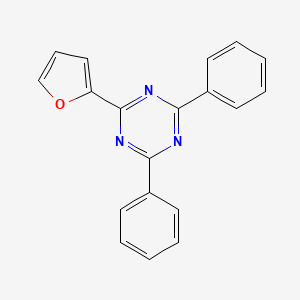
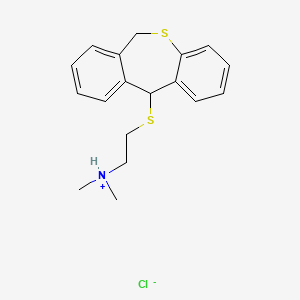
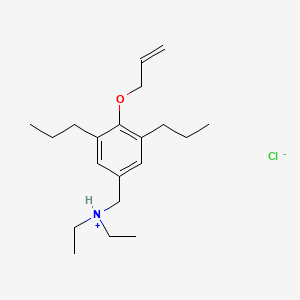

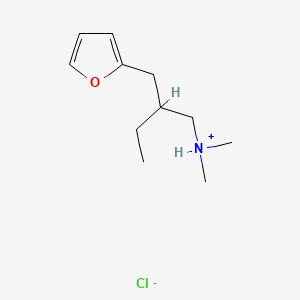

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
